1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
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Overview
Description
1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a quinoline derivative and a triazolobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The starting materials might include 2,2,4,6-tetramethyl-3,4-dihydroquinoline and 1,2,4-triazolo[3,4-b][1,3]benzothiazole, which are reacted under specific conditions to form the desired product. Common reagents and catalysts used in these reactions include sulfur-containing compounds, acids, and bases.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents onto the quinoline or triazolobenzothiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the triazolobenzothiazole moiety is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethanone
- 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone
Uniqueness
Compared to similar compounds, 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to the presence of the triazolobenzothiazole moiety. This structural feature might confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H24N4OS2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H24N4OS2/c1-14-9-10-17-16(11-14)15(2)12-23(3,4)27(17)20(28)13-29-21-24-25-22-26(21)18-7-5-6-8-19(18)30-22/h5-11,15H,12-13H2,1-4H3 |
InChI Key |
DZHLVWGTMUFFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)(C)C |
Origin of Product |
United States |
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